METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a quinoline moiety, which is further substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones with sulfur sources under acidic conditions.
Quinoline Formation: The quinoline moiety is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyridine Substitution: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the quinoline intermediate.
Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amido group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Quinoline N-oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may interfere with cell signaling pathways, DNA replication, and protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.
5-ETHYL-2-METHYLPYRIDINE: Used as a precursor for nicotinic acid synthesis.
QUINOLINYL-PYRAZOLES: Explored for their antimicrobial properties.
Uniqueness
METHYL 5-ETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its multi-functional structure, allowing it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 5-ethyl-2-[(6-methyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-4-16-11-19(24(29)30-3)23(31-16)27-22(28)18-12-21(15-6-5-9-25-13-15)26-20-8-7-14(2)10-17(18)20/h5-13H,4H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWKDCLISILSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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